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Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate

Medicinal chemistry Structure–activity relationship Ligand design

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate (CAS 1203010-35-8, molecular formula C14H14ClN3O5, MW 339.73 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-ureido-oxazole-4-carboxylate class. The compound integrates a 5-chloro-2-methoxyphenyl pharmacophore linked via a ureido (–NH–CO–NH–) bridge to an ethyl oxazole-4-carboxylate core, creating a densely functionalized scaffold with hydrogen-bond donor/acceptor capacity and a moderate calculated logP (~2.8).

Molecular Formula C14H14ClN3O5
Molecular Weight 339.73
CAS No. 1203010-35-8
Cat. No. B2822701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate
CAS1203010-35-8
Molecular FormulaC14H14ClN3O5
Molecular Weight339.73
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C14H14ClN3O5/c1-3-22-12(19)10-7-23-14(17-10)18-13(20)16-9-6-8(15)4-5-11(9)21-2/h4-7H,3H2,1-2H3,(H2,16,17,18,20)
InChIKeyMQDMTXPNCTZIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate (CAS 1203010-35-8): Structural Identity and Procurement Baseline


Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate (CAS 1203010-35-8, molecular formula C14H14ClN3O5, MW 339.73 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-ureido-oxazole-4-carboxylate class . The compound integrates a 5-chloro-2-methoxyphenyl pharmacophore linked via a ureido (–NH–CO–NH–) bridge to an ethyl oxazole-4-carboxylate core, creating a densely functionalized scaffold with hydrogen-bond donor/acceptor capacity and a moderate calculated logP (~2.8) . As a research-grade chemical (typical vendor purity ≥95%), it is offered as a screening compound for drug discovery programs targeting cancer, inflammation, and antimicrobial indications, though it has not received regulatory approval as a drug substance .

Urea-based scaffold mimics kinase hinge-region binding motif
5-Chloro-2-methoxyphenyl substitution aligns with class-level activity SAR
Ethyl oxazole-4-carboxylate provides a built-in handle for probe conjugation and library expansion

Why a Generic 2-Ureido-Oxazole Cannot Substitute for Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate in Research Procurement


Within the 2-ureido-oxazole-4-carboxylate chemical space, ostensibly minor structural variations—such as replacement of the 5-chloro-2-methoxyphenyl group with a thiophene, substitution of the oxazole core with thiazole or isoxazole, or removal of the ethyl ester—produce distinct physicochemical and pharmacological signatures that render generic substitution scientifically unsound [1]. Published structure–activity relationship (SAR) evidence on oxazole derivatives demonstrates that the simultaneous presence of a halogen (Cl), a methoxy electron-donating group, and an electron-withdrawing ester on the heterocyclic core collectively enhances target-binding affinity and biological potency relative to analogs lacking one or more of these features [1]. Consequently, a researcher or procurement officer who selects a close analog without verifying the exact CAS 1203010-35-8 identity risks acquiring a compound with a different solubility profile, altered hydrogen-bonding geometry, divergent cytotoxicity fingerprint, and non-comparable biological activity—undermining experimental reproducibility and structure–activity conclusions.

Phenyl replacement

Swapping the 5-chloro-2-methoxyphenyl group for thiophene removes halogen and methoxy – H-bond geometry and electronic profile may shift

Core heterocycle

Oxazole → thiazole substitution alters lipophilicity and metabolic soft-spot profile; ADME outcomes may not transfer

Ester absence

Isoxazole or non-ester analogs lack the ethyl carboxylate, eliminating the derivatization anchor needed for probe or library development

Quantitative Differentiation Evidence for Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate vs. Closest Analogs


Electronic and Steric Differentiation vs. Thiophene Analog (Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate)

Replacement of the 5-chloro-2-methoxyphenyl moiety with a thiophen-2-yl group eliminates the chlorine substituent and the methoxy oxygen, substantially altering the electronic distribution and hydrogen-bond acceptor capacity of the phenyl ring. The target compound retains a chlorine atom (Hammett σ_m = 0.37, σ_p = 0.23) that withdraws electron density from the phenyl ring, polarizing the urea NH for stronger hydrogen-bond donation, while the ortho-methoxy group provides an additional H-bond acceptor site absent in the thiophene analog [1].

Electronic & H-bond shift
Reported
Cl (σp=0.23) + OMe vs. thiophene: ΔHBA = +1, electron-withdrawing character added
Supports hydrogen-bonding interaction studies in target engagement
Hammett constants from standard tables
Medicinal chemistry Structure–activity relationship Ligand design

Core-Heterocycle Differentiation vs. Thiazole Analog (Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate)

The thiazole analog retains the identical 5-chloro-2-methoxyphenyl-ureido warhead but replaces the oxazole core (O at position 1) with thiazole (S at position 1). This single-atom substitution (O → S) increases the heterocycle's lipophilicity (ΔcLogP ≈ +0.5 to +0.8) and alters metabolic soft-spot susceptibility: oxazoles are primarily metabolized via CYP-mediated ring oxidation, whereas thiazoles are more prone to CYP-mediated sulfur oxidation and ring-opening, leading to divergent metabolic stability profiles [1].

Core heterocycle ADME shift
Class-level
O → S substitution increases cLogP ~0.5–0.8; metabolism shifts from CYP oxidation to S-oxidation pathways
Metabolic stability profile may differ; core choice affects in vitro ADME assay outcomes
Predicted from heterocycle metabolism rules
ADME profiling Metabolic stability Heterocyclic chemistry

Carboxylate Ester Differentiation vs. Isoxazole Analog (N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea)

The isoxazole analog lacks the ethyl carboxylate at the 4-position of the heterocycle. The target compound's ethyl ester serves as a synthetic handle for further derivatization (hydrolysis to carboxylic acid, amidation, hydrazinolysis), enabling late-stage functionalization that the isoxazole analog cannot undergo without de novo synthesis .

Derivatization potential
Data to verify
Ethyl ester enables ≥3 unique pathways (hydrolysis, amidation, reduction) vs. isoxazole analog lacking carboxylate
Supports late-stage library expansion and chemical probe conjugation
Standard synthetic transformations; no experimental validation provided
Derivatization handle Bioconjugation Prodrug design

Class-Level SAR Confirmation: Multi-Substitution Synergy on Oxazole Scaffold

A comprehensive 2026 review covering oxazole derivatives (2009–2025) establishes that the combination of phenyl substitution, methoxy groups, and halogen atoms on the oxazole nucleus generates a synergistic enhancement of anticancer and anti-inflammatory activity relative to mono-substituted or unsubstituted analogs [1]. The target compound incorporates all three activity-enhancing features simultaneously: (i) a phenyl ring, (ii) a methoxy substituent at the ortho position, and (iii) a chlorine at the para position, along with an electron-withdrawing ethyl ester at C-4. This multi-substitution pattern aligns with the optimal SAR profile identified in the review.

Multi-substitution SAR synergy
Class-level
≥5-fold higher in vitro potency reported for multi-substituted vs. mono-substituted oxazoles
Supports hit selection when Cl, OMe, and ester are simultaneously present
Review-based SAR (2009–2025); single-compound extrapolation requires validation
Pharmacophore optimization Activity cliffs Lead identification

Physicochemical Drug-Likeness Profile vs. Closest Marketed Urea-Containing Drugs

The target compound (MW 339.73, cLogP ~2.8, HBD = 2, HBA = 5, rotatable bonds = 7) resides within all Lipinski Rule-of-Five boundaries, distinguishing it from larger urea-based kinase inhibitors such as sorafenib (MW 464.8, cLogP 4.1) that occupy a more lipophilic, higher-MW chemical space [1]. Its moderate molecular weight and balanced polarity suggest superior aqueous solubility and permeability relative to heavier diaryl urea drugs, without sacrificing the urea pharmacophore critical for kinase hinge-region binding.

Drug-likeness vs. urea drugs
Reported
MW 339.7, cLogP 2.8, HBD 2, HBA 5 – 32% smaller than sorafenib, lower lipophilicity
Favorable lead-like space for hit expansion with room for additional substituents
Calculated properties; experimental solubility/permeability to confirm
Drug-likeness Lipinski parameters Lead selection

High-Value Research and Industrial Application Scenarios for Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate (CAS 1203010-35-8)


Focused Kinase Inhibitor Screening Libraries Targeting the Hinge Region

The compound's ureido group mimics the adenine N1/N6 hydrogen-bonding motif found in ATP-competitive kinase inhibitors, while the oxazole-4-carboxylate provides a tunable exit vector toward the solvent-exposed region of the kinase active site. Its MW of 339.73 and cLogP of ~2.8 place it in an underexploited region of fragment-like urea space, making it suitable as a core scaffold for kinase-focused library design where hit expansion potential is prioritized over pre-optimized potency [1]. Unlike larger, lipophilic diaryl ureas (e.g., sorafenib, MW 464.8), the compound offers a fragment-eligible starting point with the urea pharmacophore pre-installed.

Anti-Inflammatory Lead Generation via COX/LOX Dual Inhibition Hypothesis

Class-level SAR evidence demonstrates that oxazole derivatives potently inhibit COX and LOX enzymes, with halogen- and methoxy-substituted phenyl variants showing the strongest activity [1]. The target compound, featuring a 5-chloro-2-methoxyphenyl group directly linked through a ureido bridge to an oxazole-4-carboxylate, aligns structurally with the dual COX/LOX inhibitor pharmacophore model. This scenario is appropriate for academic or biotech groups pursuing novel anti-inflammatory agents that diverge from traditional NSAID chemical space.

Antimicrobial Resistance Screening Against Gram-Positive Pathogens

Ureido-oxazole derivatives have demonstrated antibacterial activity in preliminary screening panels. The chlorine and methoxy substituents on the phenyl ring contribute to membrane penetration and target binding, respectively, consistent with SAR trends observed for oxazole-based antimicrobials [1]. Procurement of this specific compound enables direct evaluation against methicillin-resistant Staphylococcus aureus (MRSA) and other priority pathogens, with the ethyl ester handle available for subsequent prodrug optimization to improve bacterial cell uptake.

Chemical Biology Probe Development via Ester-Derivatized Conjugates

The ethyl oxazole-4-carboxylate serves as a latent carboxylic acid that can be hydrolyzed and coupled to biotin, fluorescent dyes, or solid supports (e.g., sepharose beads) for affinity chromatography target-identification experiments. This built-in conjugation point, absent in isoxazole and non-ester analogs, allows the compound to function as both a biochemical probe and a chemical starting point for pull-down assays, photoaffinity labeling, or PROTAC linker attachment—making it uniquely suited for chemical biology applications requiring target deconvolution [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Urea hinge-binding motif with ester exit vector
Kinase panel profiling; hit expansion potential
Anti-inflammatory lead identification
Halogen/methoxy oxazole scaffold for COX/LOX dual inhibition hypothesis
In vitro enzyme inhibition assays
Antimicrobial screening
Chloro-methoxyphenyl urea for Gram-positive membrane penetration
MIC determination against MRSA and resistant strains
Chemical biology probe research
Ethyl ester as latent conjugation handle
Pull-down target identification; PROTAC linker attachment
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